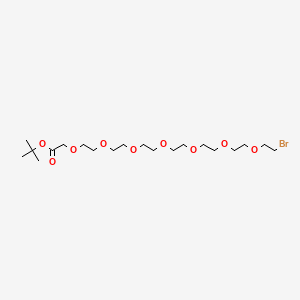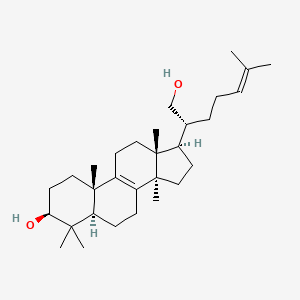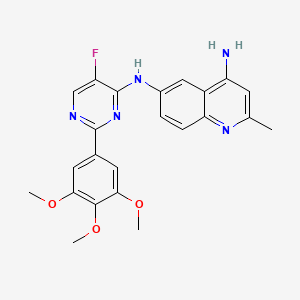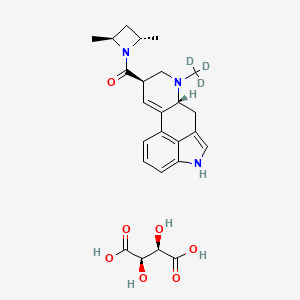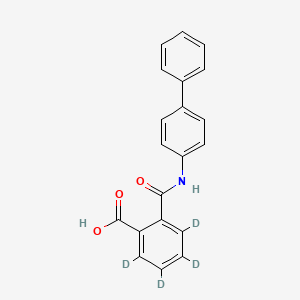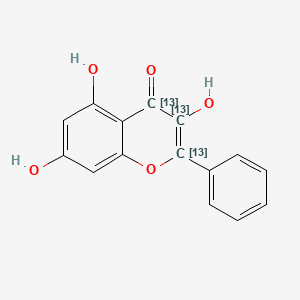
Galangin-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galangin-13C3 is a polyphenolic compound belonging to the flavanol category. It is a derivative of galangin, which is found in the rhizomes of Alpinia officinarum Hance. This compound is known for its various biological activities, including anticancer, anti-inflammatory, and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Galangin-13C3 involves the incorporation of carbon-13 isotopes into the galangin molecule. This can be achieved through various synthetic routes, including:
Direct Isotope Labeling: This method involves the direct incorporation of carbon-13 into the galangin molecule using labeled precursors.
Biosynthetic Pathways: Utilizing microorganisms or plants that can incorporate carbon-13 into their metabolic pathways to produce labeled galangin.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process includes:
Fermentation: Using genetically modified microorganisms that can incorporate carbon-13 into galangin.
Chemical Synthesis: Employing advanced chemical synthesis techniques to incorporate carbon-13 into the galangin structure.
Analyse Des Réactions Chimiques
Types of Reactions
Galangin-13C3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form kaempferol.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions.
Major Products
The major products formed from these reactions include:
Kaempferol: Formed through oxidation.
Reduced Galangin: Formed through reduction.
Substituted Galangin Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Galangin-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of isotope labeling on chemical reactions.
Biology: Investigated for its biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of Galangin-13C3 involves several molecular targets and pathways:
Anticancer Activity: this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It targets various signaling pathways, including the PI3K/Akt and MAPK pathways.
Anti-inflammatory Activity: this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.
Antioxidant Activity: This compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Kaempferol: A flavonol similar to galangin, known for its anticancer and antioxidant properties.
Quercetin: Another flavonol with similar biological activities, including anti-inflammatory and anticancer effects.
Myricetin: A flavonol with strong antioxidant and anti-inflammatory properties.
Uniqueness of Galangin-13C3
This compound is unique due to its isotope labeling, which allows for detailed studies of its metabolic pathways and mechanisms of action. This labeling provides insights into the compound’s bioavailability, distribution, and excretion, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C15H10O5 |
|---|---|
Poids moléculaire |
273.21 g/mol |
Nom IUPAC |
3,5,7-trihydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,16-17,19H/i13+1,14+1,15+1 |
Clé InChI |
VCCRNZQBSJXYJD-UIDJNKKJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[13C]2=[13C]([13C](=O)C3=C(C=C(C=C3O2)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


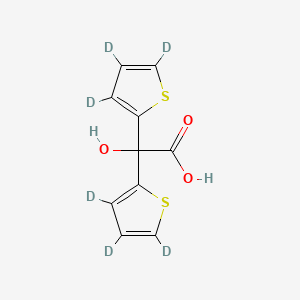
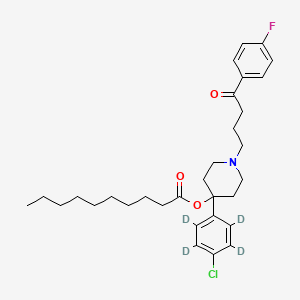
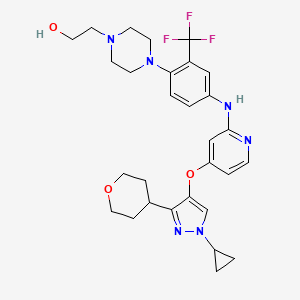
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)

